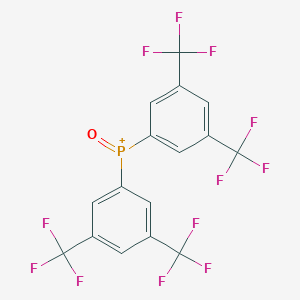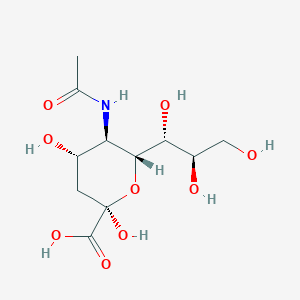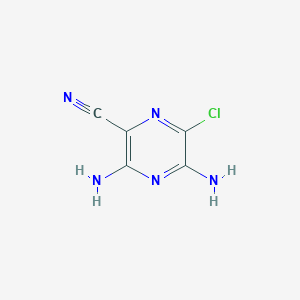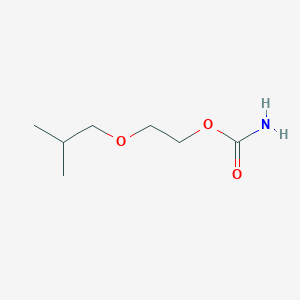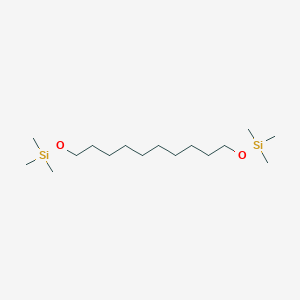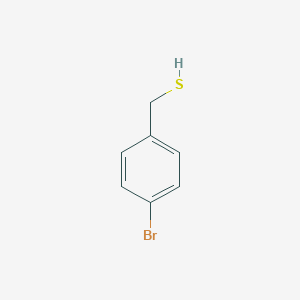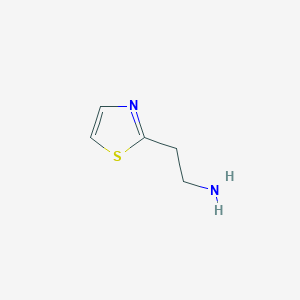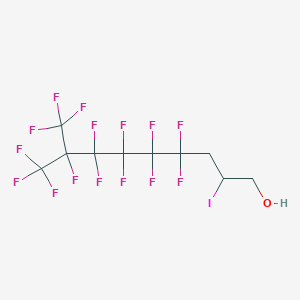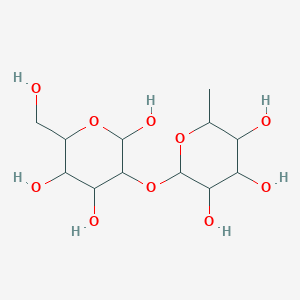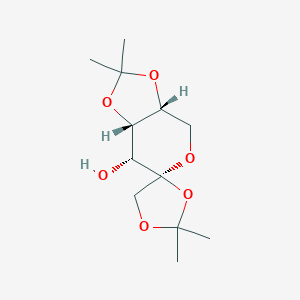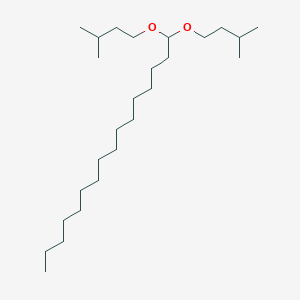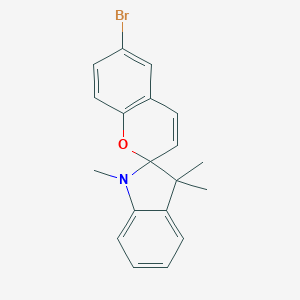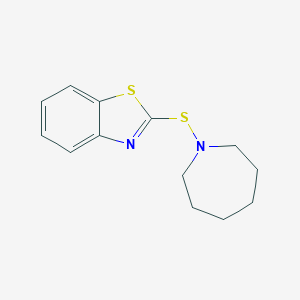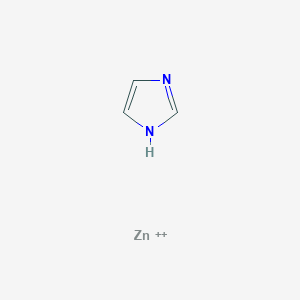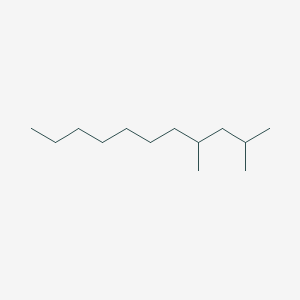
2,4-Dimethylundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethylundecane is a hydrocarbon compound that belongs to the family of alkanes. It is commonly used in scientific research as a reference standard and as a building block in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2,4-Dimethylundecane is not well understood. However, it is believed to act as a hydrophobic molecule that interacts with the cell membrane and disrupts its structure and function.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2,4-Dimethylundecane. However, studies have shown that it can cause respiratory irritation and skin sensitization in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,4-Dimethylundecane in lab experiments include its high purity, stability, and availability. It is also relatively inexpensive compared to other reference standards. However, its limitations include its limited solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on 2,4-Dimethylundecane. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of its potential use as a biomarker for disease diagnosis and monitoring. Additionally, more studies are needed to understand its mechanism of action and potential toxic effects on human health.
In conclusion, 2,4-Dimethylundecane is a hydrocarbon compound that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of study.
Méthodes De Synthèse
The synthesis of 2,4-Dimethylundecane involves the reaction of 2,4-dimethyl-1-pentene with 1-decene using a nickel catalyst. This reaction results in the formation of 2,4-Dimethylundecane as the major product. The purity of the compound can be improved by further distillation and purification techniques.
Applications De Recherche Scientifique
2,4-Dimethylundecane is widely used as a reference standard in gas chromatography and mass spectrometry. It is also used as a building block in the synthesis of other compounds such as surfactants, lubricants, and polymers. Additionally, it is used as a marker for the identification of hydrocarbons in environmental and forensic studies.
Propriétés
Numéro CAS |
17312-80-0 |
|---|---|
Nom du produit |
2,4-Dimethylundecane |
Formule moléculaire |
C13H28 |
Poids moléculaire |
184.36 g/mol |
Nom IUPAC |
2,4-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-6-7-8-9-10-13(4)11-12(2)3/h12-13H,5-11H2,1-4H3 |
Clé InChI |
WMZNFELFMFOGCC-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C)CC(C)C |
SMILES canonique |
CCCCCCCC(C)CC(C)C |
Synonymes |
2,4-Dimethyl-undecane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



